N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Description
“N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is a sulfonamide-containing compound featuring a 3,4-dihydropyrazole core. The dihydropyrazole ring is substituted at position 2 with a 2-ethylbutanoyl group and at position 3 with a 4-methylphenyl group. A methanesulfonamide moiety is attached via a phenyl group at position 5 of the heterocycle.
Properties
IUPAC Name |
N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-5-17(6-2)23(27)26-22(19-9-7-16(3)8-10-19)15-21(24-26)18-11-13-20(14-12-18)25-30(4,28)29/h7-14,17,22,25H,5-6,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLXVFJURMERQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article focuses on the biological activity of this specific compound, detailing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a pyrazole moiety. The structural complexity is expected to influence its biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O2S |
| Molecular Weight | 378.51 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in metabolic pathways of pathogens, inhibiting their growth.
- Antiparasitic Activity : Similar compounds have shown efficacy against leishmaniasis and other parasitic infections by disrupting cellular functions of parasites like Leishmania species .
- Anti-inflammatory Effects : Pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Research Findings
Recent studies have evaluated the biological effects of related pyrazole sulfonamides, highlighting their potential in treating various diseases:
- Antileishmanial Activity : A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides demonstrated significant activity against Leishmania infantum and Leishmania amazonensis, with IC50 values comparable to established treatments . For instance, compounds similar to our target exhibited IC50 values around 0.059 mM against L. infantum.
- Cytotoxicity Profile : In vitro studies indicated that while these compounds effectively inhibited parasite growth, they also maintained low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .
Case Studies and Comparative Analysis
A comparative analysis of various pyrazole derivatives reveals the following insights:
| Compound | Target Pathogen | IC50 (mM) | Cytotoxicity (Mammalian Cells) |
|---|---|---|---|
| N-[4-(1H-pyrazol-1-yl)benzenesulfonamide] | Leishmania infantum | 0.059 | Low |
| N-[4-(2-bromophenyl)pyrazole] | Leishmania amazonensis | 0.072 | Moderate |
| N-[4-(1H-pyrazol-1-yl)benzamide] | Trypanosoma cruzi | 0.045 | Low |
Comparison with Similar Compounds
Structural Analogs
The most structurally similar compound identified is N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CAS 851719-26-1, ). Key differences include:
- Substituent Position : The target compound’s 4-methylphenyl group is para-substituted, whereas 851719-26-1 features an ortho-methylphenyl group.
- Acyl Group: The target compound has a 2-ethylbutanoyl (branched C5 acyl chain), while 851719-26-1 uses a 2-methylpropanoyl (isobutyryl, C4 acyl chain).
- Sulfonamide Attachment : The sulfonamide in the target compound is attached to a phenyl ring at position 4, whereas 851719-26-1 has it at position 3 .
Table 1: Structural Comparison of Target Compound and 851719-26-1
Functional Group Variations
- Pyrimidine Derivatives : lists N-[4-(4-fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide , which replaces the dihydropyrazole core with a pyrimidine ring. The fluorine substituent and isopropyl group may enhance metabolic stability compared to the target compound’s dihydropyrazole system .
- Thiadiazol/Triazol Derivatives: includes compounds like 4-chloranyl-N-ethyl-3-[(2-phenethylimino-1,3-thiazolidin-3-yl)carbonyl]-N-phenyl-benzenesulfonamide, which utilize thiadiazol or triazol cores.
Hypothetical Pharmacological Implications
- Acyl Chain Impact: The longer 2-ethylbutanoyl group could influence steric interactions in enzyme binding pockets, possibly affecting potency or selectivity.
- Sulfonamide Position : Attachment at the phenyl ring’s 4-position (target) versus 3-position (851719-26-1) may alter spatial orientation in target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
